1-Hexyl-4-methylpyridin-1-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-4-methylpyridin-1-ium tetrafluoroborate is an organic compound with the molecular formula C12H20BF4N. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-4-methylpyridin-1-ium tetrafluoroborate can be synthesized through a quaternization reaction. The process typically involves the reaction of 4-methylpyridine with hexyl bromide to form 1-hexyl-4-methylpyridinium bromide. This intermediate is then treated with sodium tetrafluoroborate to exchange the bromide ion with the tetrafluoroborate ion, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-4-methylpyridin-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tetrafluoroborate ion can be replaced by other anions.
Oxidation and Reduction Reactions: It can undergo redox reactions, although these are less common due to the stability of the pyridinium ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium salts of other anions, such as sodium chloride or sodium nitrate, under mild conditions.
Redox Reactions: These reactions may require strong oxidizing or reducing agents, such as potassium permanganate or sodium borohydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield new ionic liquids with different anions, while redox reactions can lead to the formation of various oxidized or reduced species .
Scientific Research Applications
Mechanism of Action
1-Hexyl-4-methylpyridin-1-ium tetrafluoroborate can be compared with other similar compounds, such as:
1-Butyl-4-methylpyridinium tetrafluoroborate: This compound has a shorter alkyl chain, which affects its solubility and thermal stability.
1-Hexyl-3-methylpyridinium tetrafluoroborate: The position of the methyl group on the pyridine ring can influence the compound’s reactivity and interaction with other molecules.
Uniqueness: this compound is unique due to its specific combination of a hexyl chain and a methyl group on the pyridine ring, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Comparison with Similar Compounds
- 1-Butyl-4-methylpyridinium tetrafluoroborate
- 1-Hexyl-3-methylpyridinium tetrafluoroborate
- 1-Octyl-4-methylpyridinium tetrafluoroborate
Properties
Molecular Formula |
C12H20BF4N |
---|---|
Molecular Weight |
265.10 g/mol |
IUPAC Name |
1-hexyl-4-methylpyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C12H20N.BF4/c1-3-4-5-6-9-13-10-7-12(2)8-11-13;2-1(3,4)5/h7-8,10-11H,3-6,9H2,1-2H3;/q+1;-1 |
InChI Key |
QFTOMUOTRLBUKG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCC[N+]1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.